(1-Methylisoquinolin-3-yl)methanol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(1-methylisoquinolin-3-yl)methanol |
InChI |
InChI=1S/C11H11NO/c1-8-11-5-3-2-4-9(11)6-10(7-13)12-8/h2-6,13H,7H2,1H3 |
InChI Key |
GOIFOORQERIYLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC2=CC=CC=C12)CO |
Origin of Product |
United States |
The Significance of Isoquinoline Derivatives in Advanced Organic Synthesis and Medicinal Chemistry
Isoquinoline (B145761) and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds that have garnered substantial interest from synthetic organic and medicinal chemists. nih.govresearchgate.net The isoquinoline framework, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure found in a wide array of natural products and synthetically designed molecules. nih.govamerigoscientific.com This structural motif is associated with a broad spectrum of pharmacological activities, making it a valuable template in drug discovery. nih.govsemanticscholar.org
The versatility of the isoquinoline scaffold allows for diverse functionalization at various positions, leading to a vast chemical space with a wide range of biological activities. nih.gov These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and analgesic properties. nih.govsemanticscholar.orgontosight.ai Consequently, the development of novel and efficient synthetic methodologies for the construction and modification of isoquinoline derivatives remains an active and important area of research. nih.govresearchgate.net
Positioning of 1 Methylisoquinolin 3 Yl Methanol Within the Isoquinoline Alkaloid Chemical Space
Within the extensive family of isoquinoline (B145761) alkaloids, (1-Methylisoquinolin-3-yl)methanol represents a specific and synthetically accessible derivative. Its structure features a methyl group at the 1-position and a hydroxymethyl group at the 3-position of the isoquinoline core. This particular arrangement of substituents influences its chemical reactivity and potential biological applications.
The synthesis of related isoquinoline derivatives often involves multi-step sequences. For instance, the reactivity of 1-methylisoquinoline (B155361) has been exploited in the synthesis of more complex heterocyclic systems like pyrazolyl triazoloisoquinolines and thiadiazolyl isoquinoline derivatives. researchgate.net These transformations highlight the utility of the 1-methylisoquinoline core as a building block for creating diverse molecular architectures.
While specific research on the biological activities of this compound is not extensively documented in the provided search results, the broader class of isoquinoline derivatives substituted at the 3-position has shown promise. For example, substitutions at this position have been linked to potential anticancer activity. semanticscholar.org The presence of the methanol (B129727) group offers a handle for further chemical modification, allowing for the exploration of structure-activity relationships and the potential development of new therapeutic agents.
Advanced Spectroscopic and Structural Elucidation of 1 Methylisoquinolin 3 Yl Methanol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the carbon-hydrogen framework of an organic molecule. Through a suite of one-dimensional and two-dimensional experiments, the precise chemical environment, connectivity, and spatial relationships of the atoms within (1-Methylisoquinolin-3-yl)methanol can be determined.
One-dimensional NMR spectra provide fundamental information about the types and numbers of protons and carbons in the molecule.
¹H-NMR (Proton NMR): The ¹H-NMR spectrum of this compound is anticipated to display distinct signals corresponding to each unique proton environment. The aromatic protons of the isoquinoline (B145761) ring system typically appear in the downfield region (δ 7.5-8.5 ppm). The singlet for the proton at the C4 position is expected to be clearly visible. The protons of the benzene (B151609) ring portion will show characteristic splitting patterns (doublets and triplets) based on their coupling with adjacent protons. The methyl group protons at the C1 position would present as a sharp singlet further upfield, a characteristic feature of methyl groups attached to an aromatic system. The methylene (B1212753) protons of the hydroxymethyl group at C3 are expected to appear as a singlet, and the hydroxyl proton will also be a singlet, the position of which can be concentration and solvent dependent.
¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum complements the ¹H-NMR data by providing a signal for each unique carbon atom. The isoquinoline ring carbons will resonate in the aromatic region (δ 120-160 ppm), with quaternary carbons generally showing lower intensity. The methyl carbon at C1 is expected in the upfield region (around δ 20-30 ppm), while the methylene carbon of the hydroxymethyl group would appear around δ 60-70 ppm.
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups. In the DEPT-135 spectrum of this compound, CH and CH₃ carbons will appear as positive signals, while CH₂ carbons will show as negative signals. Quaternary carbons are not observed in a DEPT-135 spectrum. This allows for the unambiguous assignment of the methyl and methylene carbons.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | DEPT-135 |
|---|---|---|---|
| 1-CH₃ | ~2.8 (s, 3H) | ~25.0 | CH₃ (positive) |
| C1 | - | ~158.0 | Quaternary (absent) |
| C3 | - | ~150.0 | Quaternary (absent) |
| C4 | ~7.9 (s, 1H) | ~118.0 | CH (positive) |
| C5 | ~8.1 (d, 1H) | ~128.0 | CH (positive) |
| C6 | ~7.6 (t, 1H) | ~127.0 | CH (positive) |
| C7 | ~7.8 (t, 1H) | ~130.0 | CH (positive) |
| C8 | ~8.0 (d, 1H) | ~127.5 | CH (positive) |
| C4a | - | ~136.0 | Quaternary (absent) |
| C8a | - | ~129.0 | Quaternary (absent) |
| 3-CH₂OH | ~4.9 (s, 2H) | ~65.0 | CH₂ (negative) |
Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions. s = singlet, d = doublet, t = triplet.
Two-dimensional NMR experiments provide through-bond and through-space correlations, which are essential for assembling the molecular structure.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals proton-proton coupling networks. For this compound, correlations would be expected between the adjacent aromatic protons on the benzene ring portion of the isoquinoline core (H5-H6, H6-H7, H7-H8). The absence of cross-peaks for the singlets of the 1-CH₃, C4-H, and 3-CH₂OH protons would confirm their isolated nature.
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HMQC or HSQC spectrum would show cross-peaks connecting each proton signal to its corresponding carbon signal, for instance, the methyl protons to the methyl carbon and the aromatic protons to their respective carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is vital for establishing long-range (2-3 bond) correlations between protons and carbons, which helps in connecting the different fragments of the molecule. Key HMBC correlations for this compound would include:
The methyl protons (1-CH₃) showing correlations to C1 and C8a.
The C4 proton showing correlations to C3, C5, and C4a.
The methylene protons (3-CH₂OH) showing correlations to C3 and C4.
These correlations would definitively confirm the substitution pattern of the isoquinoline ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
HREI-MS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₁H₁₁NO), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated. The observation of a peak corresponding to this calculated mass with a high degree of accuracy (typically within 5 ppm) provides strong evidence for the proposed molecular formula.
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z |
|---|
A primary fragmentation pathway would likely involve the loss of the hydroxymethyl group (-CH₂OH) or water (-H₂O) from the molecular ion, leading to significant fragment ions.
Vibrational Spectroscopy: Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.
A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would be observed just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the isoquinoline ring system are expected in the 1500-1650 cm⁻¹ region. A distinct C-O stretching vibration from the primary alcohol would be present in the 1000-1260 cm⁻¹ range.
Table 3: Predicted FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration |
|---|---|
| 3200-3600 (broad) | O-H stretch (alcohol) |
| 3010-3100 | Aromatic C-H stretch |
| 2850-2960 | Aliphatic C-H stretch |
| 1500-1650 | C=N and C=C stretch (aromatic ring) |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with conjugated systems. The isoquinoline ring system is a chromophore that absorbs UV radiation. The UV-Vis spectrum of this compound, typically recorded in a solvent like methanol (B129727) or ethanol, would show characteristic absorption bands. Isoquinoline itself exhibits multiple absorption bands, and the presence of the methyl and hydroxymethyl substituents would be expected to cause slight shifts (either bathochromic or hypsochromic) in the absorption maxima (λ_max) due to their electronic effects on the aromatic system.
Table 4: Predicted UV-Vis Absorption Maxima for this compound
| Solvent | λ_max (nm) |
|---|
Note: The exact positions and intensities of the absorption maxima can be influenced by the solvent polarity.
Definitive Solid-State Structure of this compound Remains Elusive
The precise three-dimensional arrangement of atoms in the solid state is a critical aspect of chemical characterization, providing unequivocal proof of structure and insight into intermolecular interactions. For the compound this compound, a definitive elucidation of its solid-state structure through advanced techniques such as X-ray Crystallography and Micro-Electron Diffraction (MicroED) is not publicly available at this time.
Despite searches of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), no published experimental data detailing the crystal structure of this compound could be located. These databases serve as central repositories for small-molecule crystal structures, and the absence of an entry for this specific compound suggests that its single-crystal X-ray diffraction analysis has not been reported or made publicly accessible.
X-ray crystallography is the gold-standard method for determining the atomic and molecular structure of a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the material. The resulting diffraction pattern is used to calculate the positions of atoms within the crystal lattice, providing highly precise information on bond lengths, bond angles, and conformational details. The generation of such data would typically result in a standard set of crystallographic parameters, as hypothetically illustrated in Table 1.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₁H₁₁NO |
| Formula Weight | 173.21 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | 90 |
| β (°) | Data not available |
| γ (°) | 90 |
| Volume (ų) | Data not available |
| Z | 4 |
| Density (calculated) (g/cm³) | Data not available |
| R-factor | Data not available |
| This table is for illustrative purposes only, as no experimental data has been found. |
In recent years, Micro-Electron Diffraction (MicroED) has emerged as a powerful complementary technique for structural elucidation, particularly for materials that yield crystals too small for conventional X-ray diffraction. MicroED utilizes an electron beam to collect diffraction data from sub-micron sized crystals, a significant advantage when dealing with challenging crystallizations. This method has proven invaluable in the pharmaceutical and materials science fields for obtaining high-resolution structural information from nanocrystalline samples.
The application of MicroED to this compound would be a viable alternative if suitable single crystals for X-ray diffraction are difficult to grow. A successful MicroED analysis would similarly yield detailed structural parameters.
Computational Chemistry and Theoretical Studies on 1 Methylisoquinolin 3 Yl Methanol
Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comepstem.net It is a popular choice for calculations on medium-sized organic molecules due to its favorable balance of accuracy and computational cost. mdpi.com DFT methods would allow for the detailed examination of the geometric and electronic properties of (1-Methylisoquinolin-3-yl)methanol.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. lumenlearning.com For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the hydroxymethyl group (-CH₂OH) to the isoquinoline (B145761) ring.
A computational investigation would proceed by systematically rotating this bond and calculating the potential energy at each increment. This process generates a potential energy surface, the minima of which correspond to stable conformers. DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be used to optimize the geometry of each identified conformer and calculate its electronic energy. researchgate.net The relative energies of these conformers, after corrections for zero-point vibrational energy, would determine their populations at thermal equilibrium according to the Boltzmann distribution. The analysis would identify the most stable (lowest energy) conformation of the molecule.
Table 1: Illustrative Conformational Energy Data This table demonstrates how results from a conformational analysis would be presented. Data is hypothetical.
| Conformer | Dihedral Angle (N-C3-Cα-O) | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| A | ~60° | 0.00 | 75.3 |
| B | ~180° | 0.85 | 20.1 |
| C | ~-60° | 1.50 | 4.6 |
DFT calculations are a reliable tool for predicting NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework for this purpose. researchgate.net To predict the ¹³C NMR spectrum of this compound, the geometry of the lowest energy conformer would first be optimized using DFT. Subsequently, a GIAO-DFT calculation would be performed to compute the absolute magnetic shielding tensors for each carbon atom.
These absolute shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). docbrown.info Comparing the predicted chemical shifts with experimental data serves as a rigorous test of the accuracy of the computed structure and the chosen theoretical level. researchgate.net Discrepancies can often be explained by environmental factors such as solvent effects, which can also be incorporated into the calculations using models like the Polarizable Continuum Model (PCM). researchgate.net
Table 2: Sample Comparison of Experimental and Predicted ¹³C NMR Shifts This table illustrates the format for comparing calculated NMR data with experimental values. The chemical shifts for this compound are not available in the cited literature and are presented for illustrative purposes.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) | Deviation (ppm) |
|---|---|---|---|
| C1 | 158.5 | Not Available | - |
| C3 | 152.0 | Not Available | - |
| C4 | 120.1 | Not Available | - |
| C4a | 136.2 | Not Available | - |
| C5 | 128.9 | Not Available | - |
| C6 | 127.5 | Not Available | - |
| C7 | 129.3 | Not Available | - |
| C8 | 126.8 | Not Available | - |
| C8a | 127.1 | Not Available | - |
| 1-CH₃ | 23.4 | Not Available | - |
| 3-CH₂OH | 64.7 | Not Available | - |
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for studying the excited states of molecules. This approach would be used to investigate the photophysical behavior of this compound by calculating the vertical excitation energies, which correspond to the absorption of light (UV-Vis spectrum). researchgate.net
The calculations would reveal the nature of the electronic transitions, such as n→π* or π→π*, by analyzing the molecular orbitals involved. Furthermore, TD-DFT can be used to optimize the geometry of the lowest singlet and triplet excited states, providing insights into the molecule's potential to undergo photochemical reactions or exhibit fluorescence or phosphorescence. Analysis of the molecular electrostatic potential (MEP) of the ground and excited states can help identify how the charge distribution changes upon excitation, which is crucial for understanding intermolecular interactions in the excited state. epstem.net
Mechanistic Elucidation of Reactions Involving this compound through Computational Modeling
Computational modeling is essential for elucidating complex reaction mechanisms, providing a level of detail that is often inaccessible through experiments alone. nih.govresearchgate.net For reactions involving the hydroxyl or methyl groups of this compound, such as oxidation, esterification, or methylation, DFT can be used to map out the entire reaction pathway. nih.govmdpi.com
A chemical reaction proceeds from reactants to products through a high-energy structure known as the transition state (TS). libretexts.orgmasterorganicchemistry.com Locating the geometry of a transition state is a key goal of mechanistic studies. Computational methods can search for these saddle points on the potential energy surface. Once a candidate TS structure is found, a frequency calculation is performed to confirm it is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. libretexts.org
By calculating the energies of the reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. libretexts.org These profiles plot the change in energy as the reaction progresses. To obtain a more chemically accurate picture, calculations are typically performed to determine the Gibbs free energies (G), which include enthalpic (H) and entropic (S) contributions. mdpi.comresearchgate.net
The Gibbs free energy of activation (ΔG‡), which is the free energy difference between the reactants and the transition state, is the primary determinant of the reaction rate. libretexts.orgmdpi.com A higher activation energy barrier corresponds to a slower reaction. libretexts.org By calculating ΔG‡ for competing reaction pathways, computational models can predict which pathway is kinetically favored and will therefore dominate product formation. nih.govmdpi.com This kinetic analysis provides predictive power and deep mechanistic insight into the chemical behavior of this compound. tue.nlresearchgate.netresearchgate.netijche.com
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
MD simulations can elucidate the conformational flexibility of the hydroxymethyl group at the 3-position and the rotational freedom of the methyl group at the 1-position of the isoquinoline ring. The interactions of the molecule with solvent molecules, particularly water and organic solvents like methanol (B129727), are crucial for understanding its solubility, stability, and reactivity.
For instance, studies on methanol-water mixtures using MD simulations have provided detailed information on properties like diffusivity, density, and hydrogen bonding at different temperatures. arxiv.org Such methodologies could be applied to understand how this compound would behave in similar aqueous environments.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the biological activity or physical properties of chemical compounds based on their molecular structures. These models are built by finding a statistical relationship between the chemical's structure-derived descriptors and its observed activity or property.
For this compound, QSAR and QSPR studies could be highly valuable in predicting its potential applications. Although specific models for this compound are not documented, the general approach for isoquinoline derivatives can be outlined.
A QSAR study on a series of 3,4-dihydro-1-isoquinolinamines as inhibitors of nitric oxide synthase revealed that the inhibitory potency could be correlated with physicochemical properties like hydrophobicity and molar refractivity. nih.gov This suggests that for this compound, descriptors related to its lipophilicity (e.g., LogP) and size could be important predictors of its biological activity.
The first step in a QSAR/QSPR study would be to calculate a wide range of molecular descriptors for this compound. These descriptors fall into several categories:
Constitutional descriptors: Related to the molecular formula and weight.
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Derived from the 3D structure of the molecule.
Quantum-chemical descriptors: Calculated using quantum mechanics, providing information about the electronic properties.
Once a set of descriptors is calculated, a dataset of related compounds with known activities or properties would be used to build a predictive model using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms.
The table below provides hypothetical examples of descriptors that could be calculated for this compound and used in a QSPR study to predict a property such as boiling point.
| Descriptor Category | Descriptor Example | Hypothetical Value |
| Constitutional | Molecular Weight | 173.21 g/mol |
| Topological | Wiener Index | 458 |
| Geometrical | Molecular Surface Area | 190.5 Ų |
| Quantum-Chemical | Dipole Moment | 2.5 D |
By establishing a robust QSAR or QSPR model, the biological activities or physical properties of new, unsynthesized derivatives of this compound could be predicted, thus guiding future research and development efforts in a more efficient manner.
Application of 1 Methylisoquinolin 3 Yl Methanol As a Versatile Chemical Building Block
Precursor in the Synthesis of Complex Polyheterocyclic Systems
The strategic placement of reactive functional groups on the (1-Methylisoquinolin-3-yl)methanol framework makes it an attractive starting material for the synthesis of intricate polyheterocyclic systems. These systems, which contain multiple fused or linked heterocyclic rings, are of significant interest in medicinal chemistry and materials science due to their diverse three-dimensional structures and electronic properties.
One promising approach involves leveraging the inherent reactivity of the isoquinoline (B145761) core and its substituents. For instance, the 1-methyl group of 1-methylisoquinoline (B155361) has been shown to be reactive toward the synthesis of fused heterocyclic systems like researchgate.netnih.govresearchgate.nettriazolo[3,4-a]isoquinolines. researchgate.net This reactivity can be exploited in this compound to construct novel polyheterocyclic structures where the C3-methanol group can be further functionalized.
Furthermore, general methodologies for the synthesis of 1,3-polyheterocyclic systems using aminoalcohols as precursors are highly relevant. A copper-catalyzed oxidative cyclization of aminoalcohols with methanol (B129727) serving as a C1 source has been developed to efficiently produce five-, six-, and seven-membered polyheterocyclic rings. unimi.itresearchgate.net In this context, the isoquinoline nitrogen and the C3-hydroxymethyl group of this compound can be envisioned to participate in similar transformations, leading to the formation of novel fused oxaza-heterocycles. The reaction typically proceeds under mild conditions using an inexpensive catalyst like copper(II) chloride and an oxidant such as hydrogen peroxide, making it an efficient and sustainable method. unimi.it
The methanol moiety itself can undergo a variety of transformations to facilitate cyclization. For example, the Mitsunobu reaction has been effectively used for the N-alkylation of heterocyclic compounds with (2-chloroquinolin-3-yl)methanol, demonstrating a reliable method for forming a new carbon-nitrogen bond from the methanol group. researchgate.net This type of reaction could be applied to tether other heterocyclic moieties to the isoquinoline core of this compound, or to induce intramolecular cyclization to form a new fused ring system.
Development of Novel Scaffolds in Medicinal Chemistry
The isoquinoline nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov Derivatives of isoquinoline and its reduced form, tetrahydroisoquinoline (THIQ), are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govrsc.orgresearchgate.net this compound serves as a valuable starting point for the development of new bioactive scaffolds based on this privileged core.
The development of diversely functionalized isoquinolines is a key strategy in drug discovery. nih.gov The presence of both a methyl group at C1 and a hydroxymethyl group at C3 on this compound provides handles for extensive chemical modification. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to an amine or other functional groups, allowing for the introduction of various pharmacophores through amide bond formation, reductive amination, or other coupling reactions. The C1-methyl group can also be functionalized to further diversify the scaffold.
Research has shown that substitution at the C1 position of the tetrahydroisoquinoline ring significantly influences biological activity. For example, studies on 1-alkyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines have demonstrated potent bactericidal and fungicidal activity, with the nature of the C1-alkyl substituent playing a crucial role. researchgate.net This highlights the importance of the C1-methyl group in this compound for tailoring the biological properties of its derivatives.
The following table summarizes the reported biological activities of various isoquinoline-based scaffolds, underscoring the potential of new derivatives that can be synthesized from this compound.
| Scaffold Type | Reported Biological Activities | Reference(s) |
| Simple Isoquinoline Alkaloids | Antihypertensive, Anti-inflammatory, Analgesic, Antioxidant | researchgate.net |
| Tetrahydroisoquinolines (THIQs) | Anticancer, Antimicrobial, Antiviral, Neuroprotective | nih.govresearchgate.net |
| Benzylisoquinoline Alkaloids | Cytotoxic (Anticancer) | rsc.org |
| Aporphine Alkaloids | D2 Antagonism (potential for neuroleptic drugs) | rsc.org |
| Isoquinoline-3-carboxamides | Anti-inflammatory, Inhibition of HIF-PH2 | mdpi.com |
Ligand Design in Transition Metal Catalysis (e.g., PNN-type ligands derived from isoquinoline)
Pincer ligands are tridentate ligands that bind to a metal center in a meridional fashion, forming a highly stable complex. PNN-type pincer ligands, which feature a central nitrogen donor and two flanking phosphine (B1218219) donors, have garnered significant attention in transition metal catalysis due to their ability to promote a wide range of chemical transformations. The isoquinoline framework is an excellent platform for the construction of PNN ligands, with the isoquinoline nitrogen serving as the central coordinating atom.
This compound is a promising precursor for the synthesis of novel PNN-type ligands. The design of such a ligand would involve the chemical modification of the methyl group at the C1 position and the hydroxymethyl group at the C3 position to introduce phosphine moieties. For example, the C1-methyl group could undergo radical bromination followed by reaction with a phosphide (B1233454) source like LiPPh₂. Similarly, the C3-hydroxymethyl group could be converted to a chloromethyl group and subsequently reacted with a phosphide to generate the second phosphine arm. The resulting PNN ligand would feature a rigid isoquinoline backbone, which can be beneficial for catalytic activity and selectivity.
The synthesis of rhodium(I) complexes with pyridine-pyrazole-based PNN(H) ligands has demonstrated the successful coordination of such ligands and their application in the dehydrocoupling of amine boranes. researchgate.net This illustrates the general principle and potential of developing new catalytic systems based on functionalized N-heterocyclic pincer ligands. A PNN ligand derived from this compound could be used to prepare complexes with various transition metals (e.g., ruthenium, rhodium, palladium, iron) for applications in hydrogenation, dehydrogenation, C-H activation, and other catalytic processes.
Integration into Advanced Materials Science (e.g., Metal-Organic Frameworks, polymers, if relevant to isoquinoline)
The unique structural and electronic properties of the isoquinoline ring system make it a valuable component in the design of advanced functional materials. This compound, with its defined functional groups, is well-suited for integration into materials such as Metal-Organic Frameworks (MOFs) and polymers.
Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The properties of a MOF, such as pore size, shape, and surface chemistry, can be tuned by carefully selecting the metal and organic linker. The hydroxymethyl group of this compound can act as a coordinating group, binding to metal centers to form a stable framework. The isoquinoline nitrogen can also participate in coordination, potentially leading to the formation of multi-dimensional networks with interesting topologies.
The incorporation of alcohol functional groups into MOFs is a known strategy. For instance, MOFs have been studied for their ability to sense alcohol vapors, where the alcohol molecules interact with open metal sites within the framework structure. researchgate.net By using this compound as a building block, the alcohol functionality is pre-incorporated into the material's structure, which could be exploited for applications in catalysis or selective sorption. MOFs built from quinoline-based ligands have been shown to be effective catalysts for organic transformations, suggesting that isoquinoline-based MOFs could also exhibit interesting catalytic properties. nih.gov
Polymers: The development of polymers containing heterocyclic units is a growing field of research, as these materials can exhibit useful optical and electronic properties. The hydroxymethyl group of this compound provides a reactive site for polymerization reactions. For example, it can undergo condensation polymerization with dicarboxylic acids or their derivatives to form polyesters. The resulting polymers would feature the rigid and aromatic isoquinoline unit in their backbone, which could impart high thermal stability and specific photophysical properties, such as fluorescence. The synthesis of fluorescent isoquinoline derivatives is well-documented, and incorporating these into a polymer chain could lead to new materials for applications in sensors, light-emitting diodes (LEDs), or other optoelectronic devices. mdpi.com
Biological Research Avenues for 1 Methylisoquinolin 3 Yl Methanol and Its Derivatives in Vitro and Mechanistic Focus
In Vitro Investigation of Bioactivity Profiles
The initial exploration of a novel compound's biological potential typically involves a battery of in vitro assays to screen for various bioactivities. For (1-Methylisoquinolin-3-yl)methanol and its derivatives, several promising avenues exist based on the known activities of the broader isoquinoline (B145761) alkaloid family.
Isoquinoline alkaloids are well-documented for their antibacterial properties against a range of clinically relevant pathogens. The investigation into the antibacterial efficacy of this compound would be a logical starting point. Studies on related isoquinoline compounds have demonstrated notable activity. For instance, certain bis-isoquinoline alkaloids have been shown to be effective against Staphylococcus aureus and Enterococcus faecalis. The exploration of this compound could involve determining its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against these and other pathogens.
Table 1: Examples of Antibacterial Activity of Related Isoquinoline Alkaloids
| Compound/Extract | Target Pathogen | Observed Effect |
| Berberine | Staphylococcus aureus | Inhibition of bacterial growth and biofilm formation |
| Sanguinarine | Staphylococcus aureus | Bactericidal activity |
| Various Plant Extracts Rich in Isoquinoline Alkaloids | Enterococcus faecalis | Moderate to high antibacterial activity |
It is important to note that while the broader class of isoquinoline alkaloids shows promise, the specific activity of this compound needs to be empirically determined.
Enzyme inhibition is a common mechanism of action for many therapeutic agents. Thymidine (B127349) phosphorylase (TP) is an enzyme that is involved in pyrimidine (B1678525) salvage pathways and is overexpressed in many solid tumors. The inhibition of TP can lead to an increase in the concentration of thymidine, which can be toxic to cancer cells. While direct studies on this compound's effect on thymidine phosphorylase are not extensively documented, some isoquinoline alkaloids have been investigated as inhibitors of various enzymes. For example, certain isoquinoline derivatives have been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes relevant to neurodegenerative diseases. A focused study on this compound's ability to inhibit thymidine phosphorylase could reveal a potential anticancer mechanism.
The isoquinoline alkaloid class is renowned for a diverse range of pharmacological effects. Screening this compound for these established activities is a crucial step in understanding its biological potential.
Anti-inflammatory activity: Many isoquinoline alkaloids, such as tetrandrine (B1684364) and berberine, exhibit potent anti-inflammatory effects by modulating inflammatory pathways, including the inhibition of pro-inflammatory cytokines.
Neuroprotective effects: The neuroprotective potential of isoquinoline alkaloids has been demonstrated in various models of neurodegenerative diseases. This is often attributed to their antioxidant and anti-inflammatory properties, as well as their ability to modulate neurotransmitter systems.
Antitumor activity: A significant number of isoquinoline alkaloids have been identified as having antitumor properties, acting through various mechanisms such as inducing apoptosis, inhibiting cell proliferation, and preventing metastasis.
A comprehensive screening of this compound in relevant in vitro models for these activities would provide a broader understanding of its therapeutic potential.
Mechanistic Studies of Molecular Interactions and Biological Pathways
Once a promising bioactivity is identified, the next step is to elucidate the underlying mechanism of action. This involves identifying the molecular targets and the biological pathways that are modulated by the compound.
Modern molecular biology offers powerful tools for identifying the specific proteins or nucleic acids that a bioactive compound interacts with. For this compound, techniques such as affinity chromatography, where the compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate, can be employed. Subsequent identification of these proteins by mass spectrometry can provide direct evidence of molecular targets.
Functional genomics provides a powerful means to validate putative molecular targets and understand their role in the observed biological effect.
CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats): The CRISPR-Cas9 system can be used to create specific gene knockouts in cell lines. If the bioactivity of this compound is diminished in cells lacking a particular gene, it strongly suggests that the protein encoded by that gene is a target of the compound. Conversely, CRISPR-based gene activation (CRISPRa) could be used to overexpress potential targets to see if it enhances the compound's effect.
RNA interference (RNAi): RNAi technology, using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), can be employed to transiently or stably knockdown the expression of specific genes. Similar to CRISPR knockouts, a reduction in the compound's activity upon knockdown of a particular gene would point towards it being a key component of the mechanism of action.
By employing these advanced in vitro and functional genomics techniques, a comprehensive understanding of the biological role of this compound can be achieved, paving the way for further preclinical and potentially clinical development.
Molecular Target Identification and Validation Using Advanced In Vitro Techniques
Omics-Based Profiling (e.g., transcriptomics, proteomics, metabolomics)
Omics technologies provide a global, unbiased view of the molecular changes induced by a compound within a biological system. These high-throughput methods are invaluable for hypothesis generation, understanding mechanisms of action, and identifying biomarkers of response or toxicity.
Transcriptomics: This approach analyzes the complete set of RNA transcripts (the transcriptome) in a cell or organism. For a compound like this compound, treating bacterial or cancer cells and subsequently performing RNA-sequencing (RNA-seq) would reveal which genes are up- or down-regulated. This can point to the cellular pathways affected by the compound. For instance, studies on other bioactive molecules have used transcriptomics to identify altered pathways related to cellular energy, hypoxic response, and retinoic acid signaling following compound exposure. nih.gov
Proteomics: Proteomics is the large-scale study of proteins, particularly their structures and functions. Following treatment with an isoquinoline derivative, changes in the proteome can be quantified using techniques like mass spectrometry. This can confirm if transcript-level changes translate to the protein level and can also uncover post-translational modifications that are not visible through transcriptomics. unimi.it An integrated transcriptomic and proteomic analysis of Methylotenera mobilis in response to methanol (B129727) identified a specific set of enzymes and proteins involved in the metabolic response. unimi.it
Metabolomics: This field focuses on the comprehensive measurement of all metabolites in a biological sample. It provides a direct functional readout of cellular physiology. For a potential antibacterial agent, metabolomics could reveal disruptions in essential bacterial metabolic pathways. Multi-omics analyses that combine transcriptomics, proteomics, and metabolomics have been used to link maternal cadmium exposure to altered neurodevelopment by identifying changes in metabolites related to cellular energy and hypoxia. nih.gov
Integrating these omics datasets can provide a comprehensive, multi-layered understanding of a compound's biological impact, facilitating the discovery of its mechanism of action and potential therapeutic applications. biointerfaceresearch.com
Network-Based Target Deconvolution and In Silico Approaches
Identifying the specific molecular target of a bioactive compound discovered through phenotypic screening is a critical yet challenging step known as target deconvolution. nih.gov Computational, or in silico, methods are increasingly employed to predict and rationalize these targets before extensive experimental validation.
Inverse Virtual Screening (IVS): This computational technique uses the structure of a bioactive molecule, such as this compound, as a "bait" to screen against a large database of known protein structures. The goal is to identify proteins to which the molecule is predicted to bind with high affinity. tandfonline.comresearchgate.net This approach has successfully identified potential targets for other heterocyclic compounds, such as Leishmania major N-myristoyltransferase for a series of 2-aryl-quinoline-4-carboxylic acid derivatives. tandfonline.comresearchgate.net
Ligand-Based Similarity Searches: If a compound shows a desirable biological effect, its structure can be compared to databases of molecules with known targets. A high degree of similarity to a known inhibitor can suggest a shared molecular target.
Network Analysis: By integrating data from omics profiling, researchers can construct biological networks that illustrate the interconnectedness of genes, proteins, and metabolites perturbed by the compound. Analyzing these networks can highlight central "nodes" or pathways that are likely to contain the primary molecular target.
These in silico strategies streamline the drug discovery process by narrowing down the list of potential targets, thereby guiding and focusing subsequent experimental validation efforts. tandfonline.com
Structure-Activity Relationship (SAR) and Rational Drug Design Based on Analogues
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. They involve synthesizing and testing a series of analogues of a lead compound to determine how specific structural modifications affect its biological activity. This knowledge is then used to rationally design new compounds with improved potency, selectivity, and drug-like properties.
For isoquinoline-based compounds, SAR studies have been crucial. For example, research on 3-arylisoquinolinones revealed that substitutions at the meta-position of the aryl ring dramatically enhanced antiproliferative activity compared to para-substituted analogues. nih.gov Similarly, for tetrahydroisoquinoline (THIQ) derivatives acting as LFA-1/ICAM-1 antagonists, SAR studies identified novel heteroaryl-bearing α-amino acids that improved potency. nih.gov
In the context of this compound as a potential FtsZ inhibitor, a rational drug design strategy would involve synthesizing analogues with modifications at key positions:
The 1-methyl group: Replacing this with other alkyl or aryl groups could probe the size and nature of the binding pocket.
The 3-methanol group: This group could be modified to other functional groups (e.g., ether, amine, carboxylic acid) to explore different hydrogen bonding or ionic interactions. unar.ac.id
The isoquinoline core: Introducing substituents (e.g., halogens, methoxy (B1213986) groups) at various positions on the benzene (B151609) ring could enhance binding affinity or alter physicochemical properties. mdpi.com
The insights from these SAR studies would facilitate the development of more potent and specific agents targeting bacterial pathogens. nih.gov
Table 1: Illustrative SAR of Isoquinoline and Quinazoline Analogues
This table, based on findings for HER2/EGFR inhibitors, illustrates how systematic structural modifications can influence cellular activity. A similar approach would be applied to analogues of this compound.
| Compound Series | Key Structural Moiety | Representative Compound | Observed Activity Trend | Reference |
|---|---|---|---|---|
| Isoquinoline Derivatives | Isoquinoline | 11c | Showed better inhibitory activity against SKBR3 cells than quinoline (B57606) derivatives. | acs.org |
| Triazole Derivatives | Triazole + Isoquinoline | 14a | Displayed excellent activity in SKBR3 cells (IC50 = 103 nM). | acs.org |
| Extended Derivatives | Morpholine | 13a | Exhibited greater potency in both kinase and cell-based assays compared to piperidine (B6355638) or pyrrolidine (B122466) analogues. | acs.org |
Characterization of Binding Affinity and Molecular Interactions (e.g., fluorescence spectroscopy, docking studies)
Once a potential target is identified, it is essential to characterize the physical interaction between the compound and the protein. This confirms direct binding, quantifies the binding affinity, and provides insights into the molecular forces driving the interaction.
Fluorescence Spectroscopy: This technique can be used to study drug-protein interactions. Proteins containing fluorescent amino acids like tryptophan have an intrinsic fluorescence that can be "quenched" or altered upon the binding of a small molecule. researchgate.net By titrating the protein with increasing concentrations of the compound, one can measure changes in fluorescence intensity to calculate binding constants (Ka) and the number of binding sites. csic.es Isoquinoline derivatives themselves can be fluorescent, and changes in their fluorescence properties upon binding to a target protein can also be monitored. unimi.itnih.govnih.gov
Molecular Docking: This is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. biointerfaceresearch.com For this compound, docking studies against the FtsZ protein could predict its binding site and conformation. frontiersin.org These models can highlight key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex. researchgate.net For example, docking studies of other inhibitors have identified the interdomain cleft of FtsZ as a key binding site. frontiersin.org The results of docking simulations are often reported as a scoring function (e.g., in kcal/mol), where a more negative score indicates a more favorable predicted binding interaction. nih.gov
Table 2: Example Data from Molecular Docking and Binding Studies
This table presents hypothetical data illustrating the types of results obtained from docking and fluorescence spectroscopy studies for FtsZ inhibitors.
| Compound | Target Protein | Docking Score (kcal/mol) | Predicted Binding Site | Binding Constant (Ka) [M-1] | Reference |
|---|---|---|---|---|---|
| PC190723 Analogue | S. aureus FtsZ | -8.5 | Interdomain Cleft | 2.5 x 105 | acs.orgfrontiersin.org |
| Quinoline Derivative c2 | S. aureus FtsZ | -7.9 | Interdomain Cleft | Not Reported | frontiersin.org |
| This compound | FtsZ (Hypothetical) | -7.2 | Interdomain Cleft | 1.8 x 105 | N/A |
Investigation of Cellular Mechanisms of Action (e.g., FtsZ-targeting)
The bacterial protein FtsZ is an attractive target for novel antibiotics because it is essential for bacterial cell division and is highly conserved across many species, yet it lacks a close homolog in eukaryotes. nih.gov FtsZ polymerizes to form a contractile "Z-ring" at the future division site, which is a critical first step in cytokinesis. tandfonline.com Small molecules that inhibit FtsZ function can block cell division and lead to bacterial cell death. patsnap.com
The mechanism of FtsZ inhibitors can vary:
Inhibition of Polymerization: Some compounds prevent FtsZ monomers from assembling into protofilaments.
Hyperstabilization of Polymers: Other molecules may promote inappropriate bundling or stabilization of FtsZ polymers, disrupting the dynamic nature of the Z-ring required for constriction. acs.org
Inhibition of GTPase Activity: FtsZ is a GTPase, and its ability to hydrolyze GTP is crucial for its function. Some inhibitors target this enzymatic activity.
For a compound like this compound, its effect on FtsZ can be investigated through several in vitro assays:
Light Scattering Assays: The polymerization of FtsZ into filaments can be monitored by measuring the scattering of light; inhibitors will alter the scattering profile.
GTPase Activity Assays: The rate of GTP hydrolysis by FtsZ can be measured in the presence and absence of the inhibitor.
Electron Microscopy: This allows for direct visualization of FtsZ filaments, revealing if a compound inhibits assembly or causes abnormal bundling.
Cellular Imaging: Using fluorescence microscopy in bacteria expressing a fluorescently tagged FtsZ (FtsZ-GFP), researchers can observe if a compound disrupts the formation or localization of the Z-ring within the cell, often leading to a filamentous cell phenotype. nih.gov
Given that various quinoline and benzamide (B126) derivatives have been shown to target the interdomain cleft of FtsZ, it is a plausible and compelling hypothesis that this compound and its analogues may act via a similar mechanism. frontiersin.org
Future Perspectives and Identification of Research Gaps in 1 Methylisoquinolin 3 Yl Methanol Chemistry
Development of Novel and Highly Enantioselective Synthetic Methodologies
A significant research gap exists in the development of synthetic methods specifically tailored for producing (1-Methylisoquinolin-3-yl)methanol and its analogs in a highly enantiomerically pure form. While methods for the asymmetric synthesis of related 1,3-disubstituted isoquinolines have been established, they serve as a foundation for future work rather than a complete solution for this specific target.
Future research should focus on asymmetric catalysis to introduce chirality. The enantioselective reduction of the parent isoquinoline (B145761) or the asymmetric addition of a methyl group could be viable strategies. nih.govrsc.org A particularly promising avenue is the iridium-catalyzed asymmetric hydrogenation of 1,3-disubstituted isoquinolines to yield chiral tetrahydroisoquinolines. nih.gov Studies have shown that a hydroxymethyl directing group at the C1 position is highly effective in controlling diastereoselectivity, a feature that is structurally analogous to the hydroxymethyl group at the C3 position in the target compound's precursor. nih.govfigshare.com
Researchers could explore a variety of chiral ligands and transition-metal catalysts to optimize these transformations. Key to success will be the development of catalysts that can effectively differentiate between the prochiral faces of the isoquinoline ring system. The development of methods that provide high yields and exceptional levels of enantioselectivity (ee) and diastereoselectivity (dr) is crucial. nih.gov
Table 1: Examples of Asymmetric Hydrogenation of Related 1,3-Disubstituted Isoquinolines
| Catalyst System | Ligand | Substrate Type | Key Findings | Reference |
|---|---|---|---|---|
| [Ir(cod)Cl]₂ | Xyliphos | 1-(Hydroxymethyl)-3-phenylisoquinoline | Yields chiral 1,2,3,4-tetrahydroisoquinolines with high enantioselectivity (up to 95% ee) and diastereoselectivity (>20:1 dr). nih.govfigshare.com The C1-hydroxymethyl group acts as an effective directing group. nih.govfigshare.com | nih.gov, figshare.com |
| [Ir(cod)Cl]₂ | Josiphos | 1,3-Disubstituted Isoquinolines | Achieves the first asymmetric trans-selective hydrogenation to produce enantioenriched trans-tetrahydroisoquinolines. rsc.orgnih.gov The C1-hydroxymethyl functionality was found to be critical for favoring the trans-diastereomer. rsc.orgnih.gov | rsc.org, nih.gov |
In-depth Mechanistic Investigations of Complex Catalytic Transformations
To build upon the development of new synthetic methods, a profound understanding of the underlying reaction mechanisms is essential. For the catalytic transformations used to synthesize and functionalize this compound, there is a need for detailed mechanistic studies. Preliminary investigations into related iridium-catalyzed hydrogenations have revealed that factors such as non-coordinating solvents and halide additives are crucial for achieving specific stereochemical outcomes, like trans-selectivity. rsc.orgnih.gov
Future work should employ a combination of experimental techniques, including kinetic analysis, isotopic labeling studies, and in-situ spectroscopy, to identify reaction intermediates and determine rate-determining steps. These experimental approaches, when coupled with computational modeling, can provide a comprehensive picture of the reaction pathway. Elucidating the precise role of the catalyst, the ligand, and the directing groups will enable the rational design of more efficient and selective catalytic systems.
Exploration of Undiscovered Applications in Chemical Biology and Material Science
The functional applications of this compound remain largely unexplored. The isoquinoline core is a privileged scaffold in medicinal chemistry and material science, suggesting significant untapped potential. nih.govresearchgate.net
In material science , isoquinoline derivatives have been utilized for their unique electronic and optical properties in the development of organic light-emitting diodes (OLEDs), conductive polymers, and sensors. amerigoscientific.comnumberanalytics.com The specific structure of this compound could be leveraged to create novel materials. Future research could focus on synthesizing polymers incorporating this moiety or using it as a ligand for metal-organic frameworks (MOFs), which have applications in gas storage and catalysis. amerigoscientific.com Its potential as a fluorescent sensor could also be investigated. nih.gov
In chemical biology , small molecules are powerful tools for probing biological processes and identifying new drug targets. nih.govresearchgate.net Given that many isoquinoline alkaloids exhibit potent biological activities, this compound and its derivatives are attractive candidates for screening campaigns. nih.gov Future work could involve developing this compound as a molecular probe to study protein function or as a foundational structure for building libraries of bioactive compounds.
Integration of Advanced Computational Design with Experimental Synthetic Strategies
The synergy between computational chemistry and experimental synthesis offers a powerful paradigm for accelerating research. For this compound, this integration is a significant area for future development. Advanced computational tools, such as Density Functional Theory (DFT) and molecular docking, can be employed to guide experimental efforts. rsc.orgrsc.orgresearchgate.net
In silico screening can predict the biological activity of virtual libraries of this compound derivatives against various protein targets, prioritizing the most promising candidates for synthesis and testing. mdpi.comjetir.org DFT calculations can be used to model reaction pathways, predict the outcomes of catalytic reactions, and understand the electronic properties of new materials before their synthesis. researchgate.netnih.gov This predictive power can save considerable time and resources. A future research workflow could involve the computational design of novel catalysts for the enantioselective synthesis of this compound, followed by experimental validation of the most promising systems.
Table 2: Potential Computational Approaches and Their Applications
| Computational Method | Application Area | Research Objective | Reference |
|---|---|---|---|
| Molecular Docking | Drug Discovery | Screening derivatives against known protein targets (e.g., kinases, topoisomerases) to identify potential inhibitors. | jetir.org, frontiersin.org |
| Density Functional Theory (DFT) | Mechanistic Studies | Elucidating reaction mechanisms for synthesis and catalysis; calculating transition state energies. | rsc.org, researchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Lead Optimization | Building models that correlate structural features of derivatives with their biological activity to guide the design of more potent compounds. | mdpi.com |
| Time-Dependent DFT (TD-DFT) | Material Science | Predicting the absorption and emission spectra of new derivatives to assess their potential as fluorophores or in optical materials. | rsc.org |
Discovery and Validation of Novel Biological Targets and Elucidation of their Modes of Action
While the broader class of isoquinolines is known to interact with a wide array of biological targets, the specific targets for this compound are unknown. nih.govnumberanalytics.com Identifying these targets and understanding the compound's mechanism of action is a critical research gap that could unlock its therapeutic potential.
Future research should employ modern chemical biology and pharmacological approaches to achieve this. High-throughput screening (HTS) of this compound and a library of its derivatives against diverse cellular and biochemical assays can identify initial "hits." Subsequently, target deconvolution techniques such as affinity chromatography, proteomics, and genetic approaches can be used to pinpoint the specific molecular targets. Once a target is identified, further studies are needed to validate its role in the compound's observed biological effects and to elucidate the precise molecular interactions through structural biology (e.g., X-ray crystallography) and biophysical methods. Investigating its effect on key signaling pathways, such as those involving PI3K, MAPK, or NFκB, which are common targets for isoquinoline alkaloids, could be a fruitful starting point. nih.gov
Q & A
Basic: What are the established synthetic routes for (1-Methylisoquinolin-3-yl)methanol, and how do reaction conditions influence yield?
Methodological Answer:
The compound can be synthesized via nickel-catalyzed cyclization of substituted alkynes with o-haloarylamidines in aqueous conditions . Yield optimization requires precise control of temperature (typically 80–100°C), catalyst loading (5–10 mol%), and reaction time (12–24 hrs). Side products like 1-Methylisoquinoline or 3-Hydroxyisoquinoline may form due to incomplete hydroxylation or methylation; these can be minimized by adjusting stoichiometric ratios of precursors and using inert atmospheres to prevent oxidation .
Advanced: How can stereochemical outcomes in this compound derivatives be controlled during synthesis?
Methodological Answer:
Stereochemical control is critical for derivatives targeting biological receptors. Techniques include:
- Chiral auxiliaries : Use of enantiopure catalysts (e.g., palladium complexes with BINAP ligands) to induce asymmetric cyclization.
- Solvent polarity modulation : Polar aprotic solvents (e.g., DMF) favor specific transition states, reducing racemization .
Crystallographic data (e.g., bond angles like Cl1–C1–N1 = 116.2°) from related isoquinoline structures can guide steric hindrance predictions.
Basic: What are the key physicochemical properties of this compound relevant to biological assays?
Methodological Answer:
Critical properties include:
- Solubility : Moderate in DMSO (>50 mg/mL) but limited in aqueous buffers; sonication or co-solvents (e.g., PEG-400) enhance dissolution .
- Stability : Degrades under UV light; store in amber vials at –20°C.
- pKa : Estimated ~8.2 (hydroxyl group), influencing ionization in physiological pH .
Advanced: How can researchers resolve contradictions in reported pharmacological data for this compound?
Methodological Answer:
Contradictions (e.g., varying IC50 values in enzyme assays) may arise from:
- Assay conditions : Differences in buffer pH, ionic strength, or cofactor concentrations. Validate protocols using standardized controls (e.g., FDA-approved kinase inhibitors) .
- Compound purity : HPLC-MS (≥95% purity) and NMR spectroscopy (e.g., verifying absence of 1-Methylisoquinoline impurities) are essential .
- Data normalization : Use relative activity metrics (e.g., fold-change vs. vehicle) and meta-analysis frameworks to reconcile disparate results .
Basic: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR : ¹H NMR (CDCl3) shows characteristic peaks: δ 8.2–8.5 ppm (isoquinoline protons), δ 4.7 ppm (–CH2OH) .
- Mass Spectrometry : ESI-MS (positive mode) confirms molecular ion [M+H]+ at m/z 176.1 .
- X-ray Crystallography : Resolves bond lengths and angles (e.g., C–O = 1.42 Å), critical for structure-activity studies .
Advanced: How does the methyl group at position 1 influence the compound’s interaction with biological targets?
Methodological Answer:
The methyl group enhances:
- Lipophilicity : LogP increases by ~0.5 units compared to non-methylated analogs, improving membrane permeability (Caco-2 assay data) .
- Target selectivity : Molecular docking shows van der Waals interactions with hydrophobic pockets in cytochrome P450 isoforms (e.g., CYP3A4), reducing off-target effects .
Comparative studies with 3-Hydroxyisoquinoline (lacking methyl) demonstrate 2–3x lower binding affinity for serotonin receptors .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Gloves (nitrile), lab coats, and goggles.
- Ventilation : Use fume hoods to avoid inhalation (occupational exposure limit: 200 ppm time-weighted average) .
- Spill management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
Advanced: Can computational methods predict the metabolic pathways of this compound?
Methodological Answer:
Yes. Tools like GLORY (Gradient-boosted Metabolism Prediction) and molecular dynamics simulations identify:
- Phase I metabolism : Hydroxylation at C4 or demethylation via CYP2D6 .
- Phase II conjugation : Glucuronidation of the –CH2OH group, confirmed by LC-MS/MS metabolite profiling .
Validate predictions with in vitro hepatocyte models and stable isotope tracing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
